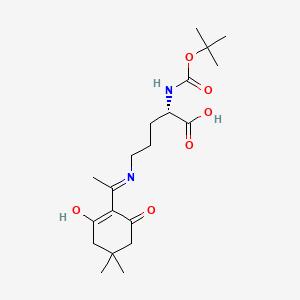

Boc-Orn(Dde)-OH

Description

Significance of Orthogonal Protection in Peptide Synthesis

In the context of chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), orthogonality is a critical concept. fiveable.me It describes a protection strategy where multiple classes of protecting groups are used, each of which can be removed by a specific chemical reaction or condition without affecting the others. fiveable.menih.gov This allows for the selective deprotection of a particular functional group on the peptide chain while all other protected sites remain intact. fiveable.mepeptide.com

The most prevalent orthogonal strategy in modern SPPS is the Fmoc/tBu approach. iris-biotech.de In this method, the temporary Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed with a piperidine (B6355638) solution. iris-biotech.debiotage.com Concurrently, the permanent protecting groups on reactive amino acid side chains are acid-labile, such as the tert-butyl (tBu) group, and are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.debiotage.com

The power of orthogonal protection lies in its ability to enable site-specific modifications on the peptide while it is still attached to the solid support. peptide.combiotage.com This is essential for synthesizing complex structures such as:

Cyclic peptides: Where the peptide backbone or side chains are linked together.

Branched peptides: Where new peptide chains are grown from the side chain of an amino acid. rsc.org

Labeled peptides: Where fluorescent dyes, biotin (B1667282), or other reporter molecules are attached to a specific residue.

By employing a third protecting group that is stable to both the base used for Fmoc removal and the acid used for final cleavage, chemists can unmask a single reactive site on the peptide backbone for further manipulation. sigmaaldrich.com It is precisely this capability that defines the utility of building blocks like Boc-Orn(Dde)-OH.

Role of this compound as a Building Block for Modified Peptides

This compound is a strategically designed amino acid derivative where the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the side-chain δ-amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. peptide.comchemimpex.comchempep.com The Dde group is the key to its utility, as it is stable to the conditions used for both Fmoc deprotection (piperidine) and Boc deprotection (TFA), but it can be selectively removed using dilute hydrazine (B178648). sigmaaldrich.compeptide.comrsc.org

This tri-level orthogonality makes this compound an exceptionally versatile building block. vwr.combachem.com In a typical Fmoc-based SPPS workflow, the N-terminal Fmoc group is removed at each cycle to elongate the peptide chain. Once the main sequence is assembled, the N-terminus can be capped with a Boc-protected amino acid like this compound. Alternatively, after completing the Fmoc-based synthesis, the terminal amino group can be acylated with Boc anhydride. sigmaaldrich.compeptide.com This protects the N-terminus during the subsequent Dde removal step. The resin-bound peptide can then be treated with 2% hydrazine in DMF to selectively expose the ornithine side-chain amine without cleaving other side-chain protectors or the N-terminal Boc group. sigmaaldrich.compeptide.combachem.com

This exposed amine serves as a handle for a variety of modifications:

On-resin cyclization: The newly freed side-chain amine can be coupled with the C-terminal carboxyl group (cleaved from the resin) or an activated side-chain carboxyl group of another residue (e.g., aspartic or glutamic acid) to form a lactam bridge, yielding a cyclic peptide. sigmaaldrich.comvwr.com

Branched Peptide Synthesis: A new peptide chain can be synthesized starting from the deprotected ornithine side-chain amine, creating a branched or di-epitopic peptide. rsc.orgsigmaaldrich.combachem.com

Site-Specific Labeling: A fluorescent probe, chelating agent, or other molecule can be specifically conjugated to the ornithine side chain. sigmaaldrich.com

The use of this compound has been documented in the synthesis of complex macrocyclic β-hairpin peptides designed to study amyloid oligomers. nih.gov In these syntheses, the Dde group is removed on-resin with hydrazine to allow for the extension of the peptide chain from the ornithine side chain, a critical step in forming the desired macrocyclic structure. nih.gov

Table 1: Comparison of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Lability Condition | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) biotage.com | Fmoc, Dde rsc.orgvwr.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) iris-biotech.de | Boc, Dde peptide.comvwr.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF sigmaaldrich.combachem.com | Boc, Fmoc rsc.orgvwr.com |

| Benzyl | Bzl | Strong Acid (e.g., HF) peptide.com | Fmoc |

| Trityl | Trt | Mild Acid (e.g., 1% TFA in DCM) iris-biotech.de | Fmoc, Dde |

Historical Context and Evolution of Side Chain Protecting Groups for Ornithine

The effective synthesis of peptides has always been contingent on the development of reliable protecting groups. nih.gov In the early days of SPPS, the dominant strategy was the Boc/Bzl approach developed by R. B. Merrifield. peptide.combiotage.com This scheme used the acid-labile Boc group for temporary Nα-protection and more robust, but still acid-labile, benzyl-based groups for side-chain protection. peptide.com This system was not truly orthogonal, as the repeated acid treatments for Boc removal could lead to the gradual loss of side-chain protection and cleavage of the peptide from the resin. peptide.comnih.gov

The introduction of the Fmoc/tBu strategy in the 1970s by Atherton and Sheppard was a major breakthrough, offering a truly orthogonal combination of base-labile and acid-labile groups. biotage.comnih.gov This greatly expanded the possibilities for peptide synthesis, particularly for complex and modified peptides. biotage.com

For bifunctional amino acids like lysine (B10760008) and ornithine, the need for a third, "super-orthogonal" protecting group became apparent for applications requiring on-resin side-chain modification. ug.edu.pl Various groups were developed to meet this need. The Dde group, introduced in 1993, and its more sterically hindered analogue, the ivDde group, quickly became standard tools for this purpose. sigmaaldrich.com They offered a distinct advantage due to their stability towards both piperidine and TFA, and their selective cleavage under mild hydrazine treatment. sigmaaldrich.compeptide.com

However, the Dde group itself was found to have some limitations. Researchers observed that under certain conditions, particularly during the piperidine-mediated deprotection of a nearby Fmoc group, the Dde group could migrate from one amine to another within the peptide chain. peptide.comcapes.gov.br This led to the development of the more robust ivDde group, which is less prone to migration. peptide.com More recently, alternative deprotection conditions using hydroxylamine (B1172632) have been developed, which can remove the Dde group even in the presence of an Fmoc group, offering full orthogonality. peptide.comresearchgate.net The evolution of these protecting groups reflects the continuous drive in synthetic chemistry for greater control, efficiency, and versatility in constructing complex molecular architectures. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXGXOCUDAHBK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Orn Dde Oh and Its Incorporation

Precursor Synthesis and Derivatization of L-Ornithine

The fundamental starting material for the synthesis is the non-proteinogenic amino acid L-ornithine. ontosight.ainih.gov L-ornithine possesses three functional groups: an α-carboxylic acid, an α-amino group, and a δ-amino group at the terminus of its side chain. To be useful in controlled, stepwise peptide synthesis, these functional groups must be selectively protected and deprotected. researchgate.net

The derivatization of L-ornithine is the initial and critical phase of the synthesis. The goal is to create an intermediate where the α-amino and δ-amino groups can be distinguished and reacted upon independently. One historical method for achieving selective δ-N-acylation involves the use of a copper(II) complex of ornithine. nih.gov The copper ion chelates to the α-amino and carboxylate groups, leaving the δ-amino group available for reaction with an acylating or sulfonating agent. nih.gov While effective for various derivatives, the synthesis of Boc-Orn(Dde)-OH typically follows a pathway where the amino groups are protected in a sequential manner. The protection of the side chains of amino acids like ornithine is crucial to prevent the formation of undesired branched peptides during synthesis. researchgate.net

Incorporating ornithine into peptides can enhance their stability and resistance to enzymatic degradation, which is a valuable attribute for therapeutic peptides. nih.gov The availability of orthogonally protected ornithine derivatives is therefore essential for modern peptide chemistry. nih.govjove.com

Introduction of the Nα-tert-Butyloxycarbonyl (Boc) Group

The protection of the α-amino group is a primary step in preparing an amino acid for peptide synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups employed in this context. bzchemicals.commasterorganicchemistry.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. bzchemicals.commasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the α-amino group of the ornithine derivative on one of the carbonyl carbons of the Boc anhydride. bzchemicals.com This process is generally carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent system like tetrahydrofuran (B95107) (THF) or a mixture of water and an organic solvent. bzchemicals.com The reaction results in the formation of a carbamate (B1207046) linkage. The Boc group is favored for its stability under a wide range of conditions, including those used for the removal of the Fmoc group, but it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.comug.edu.pl This selective removal is a cornerstone of the Boc/benzyl (Bn) strategy in solid-phase peptide synthesis (SPPS). researchgate.net

Orthogonal Protecting Group Chemistry of the Dde Moiety on Ornithine

Principles of Orthogonality in Boc/Dde Synthetic Strategies

In peptide chemistry, the concept of "orthogonality" refers to the use of multiple classes of protecting groups within the same molecule that can be removed under different chemical conditions without affecting the other groups. iris-biotech.dethieme-connect.denih.gov This principle allows for the selective deprotection of specific functional groups at various stages of a synthesis, enabling complex molecular architectures such as branched or cyclic peptides. iris-biotech.depeptide.com

The Boc-Orn(Dde)-OH derivative is a key reagent in strategies that leverage this orthogonality. chemimpex.com The N-α-Boc group and the N-δ-Dde group constitute an orthogonal pair. fishersci.comrsc.org The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). iris-biotech.de Conversely, the Dde group is stable under these acidic conditions but can be selectively cleaved by treatment with hydrazine (B178648) or hydroxylamine (B1172632). axispharm.com

This differential stability is the cornerstone of the Boc/Dde strategy. During solid-phase peptide synthesis (SPPS), the acid-labile Boc group serves as a temporary protecting group for the N-terminal amine, removed at each cycle of amino acid addition. The Dde group on the ornithine side chain, however, remains intact throughout the chain elongation process. Once the desired peptide sequence is assembled, the Dde group can be selectively removed on-resin, exposing the ornithine side-chain amine for further modification (e.g., acylation, conjugation, or cyclization), all while the N-terminus and other acid-labile side-chain protecting groups remain in place. peptide.com

Mechanism and Selectivity of Dde Deprotection

The selective removal of the Dde group is a critical step that unlocks the potential for site-specific peptide modification. This is achieved primarily through two well-established methods, each with distinct characteristics regarding mechanism, kinetics, and selectivity.

The most common method for Dde deprotection involves treatment with a dilute solution of hydrazine, typically 2% hydrazine monohydrate in a solvent like N,N-dimethylformamide (DMF). peptide.comuci.edu The mechanism involves a nucleophilic attack by hydrazine on the enamine system of the Dde group. researchgate.netresearchgate.net This leads to the cleavage of the C-N bond, liberating the primary amine on the ornithine side chain and forming a stable, chromophoric indazole derivative as a byproduct. nottingham.ac.uk

The reaction is known to be efficient and rapid, often reaching completion within minutes at room temperature. researchgate.netresearchgate.net A typical protocol involves treating the peptide-resin with the hydrazine solution for short, repeated intervals (e.g., three treatments of three minutes each). peptide.compeptide.com The formation of the indazole byproduct, which absorbs strongly in the UV spectrum, allows for convenient spectrophotometric monitoring of the deprotection reaction. bzchemicals.com

While effective, the use of hydrazine is not without potential complications. Higher concentrations of hydrazine (>2%) have been reported to cause side reactions, such as the conversion of arginine residues to ornithine or cleavage of the peptide backbone at glycine (B1666218) residues. peptide.com Furthermore, hydrazine is not perfectly orthogonal to the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, as it can cause its removal. peptide.combzchemicals.com Therefore, in synthetic schemes that might involve both Dde and Fmoc, the N-terminal residue should be protected with a Boc group prior to Dde cleavage with hydrazine. peptide.combzchemicals.com

To address the lack of complete orthogonality between Dde and Fmoc when using hydrazine, an alternative deprotection method utilizing hydroxylamine was developed. researchgate.netrsc.org This reagent, typically a solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP), offers enhanced selectivity. peptide.comresearchgate.net Imidazole acts as a base to buffer the reaction medium.

The hydroxylamine-based method is highly specific for the Dde group and does not cleave Fmoc, Boc, or other common acid-labile side-chain protecting groups. peptide.comresearchgate.net This complete orthogonality is particularly valuable in Fmoc-based SPPS, as it allows for the deprotection and subsequent modification of the ornithine side chain while leaving the N-terminal Fmoc group intact for further peptide chain elongation. researchgate.net The reaction is generally carried out at room temperature, with reaction times typically ranging from 30 minutes to a few hours. peptide.comresearchgate.net This method has been successfully applied to the synthesis of complex molecules like PNA-peptide conjugates where preserving the Fmoc group is essential. researchgate.net

The choice between hydrazine and hydroxylamine for Dde cleavage depends on the specific requirements of the synthetic strategy, particularly the need for Fmoc group stability.

Hydrazine is favored for its rapid reaction kinetics. researchgate.net It is a suitable choice in Boc-based synthesis or in the final steps of an Fmoc-synthesis after the N-terminus has been capped with a Boc group. peptide.combzchemicals.com

Hydroxylamine/Imidazole is the reagent of choice when full orthogonality with the Fmoc group is required. peptide.comresearchgate.net Although the reaction is slower than with hydrazine, its high selectivity prevents premature deprotection of the N-terminus, enabling more complex, multi-step on-resin modifications.

Research has focused on optimizing these protocols to enhance efficiency and minimize side reactions. For hydrazine, optimization often involves adjusting the concentration, reaction time, and the number of treatments to ensure complete removal, especially in cases of peptide aggregation or steric hindrance. biotage.com For the hydroxylamine method, protocols have been refined to ensure complete dissolution of the reagents and effective cleavage, for instance by using sonication to prepare the reagent solution. researchgate.net

| Parameter | Hydrazine-Mediated Cleavage | Hydroxylamine/Imidazole-Mediated Cleavage |

|---|---|---|

| Reagent | Hydrazine monohydrate | Hydroxylamine hydrochloride and Imidazole |

| Typical Conditions | 2% in DMF, 3 x 3 min, RT peptide.compeptide.com | 1 equiv. NH₂OH·HCl, 0.75 equiv. Imidazole in NMP, 30-60 min, RT peptide.com |

| Orthogonality to Fmoc | No (cleaves Fmoc) peptide.combzchemicals.com | Yes (Fmoc is stable) peptide.comresearchgate.net |

| Orthogonality to Boc/tBu | Yes rsc.orgbzchemicals.com | Yes researchgate.net |

| Key Advantage | Fast reaction kinetics researchgate.netresearchgate.net | High selectivity, full orthogonality with Fmoc researchgate.netrsc.org |

| Key Disadvantage | Lack of orthogonality with Fmoc; potential side reactions at higher concentrations peptide.com | Slower reaction time compared to hydrazine peptide.comresearchgate.net |

Hydroxylamine Hydrochloride/Imidazole-Mediated Cleavage: Specificity and Applicability

Stability Profile of the Dde Protecting Group

The utility of any protecting group is defined by its stability under a range of chemical conditions encountered during synthesis. The Dde group is valued for its specific and predictable stability profile.

A defining feature of the Dde protecting group is its exceptional stability under the acidic conditions required for the removal of the Boc group. Boc deprotection is routinely accomplished using concentrated trifluoroacetic acid (TFA), often in a 50% solution with dichloromethane (B109758) (DCM), or even up to 95% TFA for final cleavage from the resin. iris-biotech.de The enamine structure of the Dde group is resistant to these highly acidic, non-nucleophilic conditions, ensuring that the ornithine side chain remains protected during the repetitive N-α-deprotection steps in Boc-based SPPS. nih.gov

This acid stability is the lynchpin of the orthogonal relationship between Boc and Dde, allowing for a clear differentiation in their chemical removal. fishersci.com While the Dde group is robust in acidic media, it is also stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) typically used for Fmoc deprotection. However, some studies have noted a potential for Dde group migration to a free amine under prolonged exposure to piperidine, a side reaction that can be minimized by using alternative bases or the more sterically hindered ivDde group. nih.gov

| Condition / Reagent | Stability of Dde Group | Reference |

|---|---|---|

| Boc Deprotection (e.g., 50% TFA in DCM) | Stable | |

| Fmoc Deprotection (e.g., 20% Piperidine in DMF) | Generally Stable (some migration reported) | nih.gov |

| Peptide Coupling (e.g., DIC/HOBt) | Stable | nih.gov |

| Hydrazine (e.g., 2% in DMF) | Labile (Cleaved) | peptide.com |

| Hydroxylamine (e.g., NH₂OH·HCl/Imidazole in NMP) | Labile (Cleaved) | peptide.comresearchgate.net |

Considerations for Stability During Prolonged Synthesis Sequences

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial side-chain protecting group for ornithine in Fmoc-based solid-phase peptide synthesis (SPPS), valued for its orthogonality to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups. vulcanchem.com This orthogonality allows for selective deprotection of the ornithine side chain on the solid support, enabling the synthesis of complex structures like branched and cyclic peptides. vulcanchem.com While generally robust, the stability of the Dde group during the repetitive cycles of a prolonged synthesis sequence is not absolute and warrants careful consideration to avoid the formation of impurities.

The Dde group is designed to be stable to the standard conditions used for Nα-Fmoc group removal, typically 20% piperidine in dimethylformamide (DMF), and to the final cleavage from the resin using trifluoroacetic acid (TFA). However, research has revealed potential instability issues, primarily the migration of the Dde group, especially during long and complex syntheses.

Dde Group Migration

A significant concern during extended synthesis is the potential for the Dde group to migrate from the δ-amino group of ornithine to another unprotected primary amine within the peptide sequence. An investigation into the stability of the Dde group on lysine (B10760008) demonstrated that an unprotected ε-NH2 group of one lysine residue can acquire the Dde protection from another. nih.gov This migration can occur both as an intramolecular (within the same peptide chain) and intermolecular (between adjacent peptides on the resin) reaction. nih.gov The free amine acts as a nucleophile, attacking the Dde-protected amine and leading to a transfer of the protecting group. This side reaction is particularly problematic as it generates undesired, structurally modified peptides that can be difficult to separate from the target peptide.

The conditions used for Fmoc deprotection can influence the rate of this migration. Studies have shown that the addition of piperidine accelerates Dde migration, likely through the formation of an unstable piperidine-Dde adduct which is more susceptible to nucleophilic attack by a free amine. nih.gov It is noteworthy that this migration can also occur in neat DMF, albeit at a slower rate, via direct nucleophilic attack. nih.gov

Factors Influencing Dde Stability and Mitigation Strategies

Several factors can affect the stability of the Dde group during a long synthesis sequence. Aggregation of the growing peptide chain can hinder reagent access, sometimes leading to incomplete Dde removal when desired. The position of the this compound residue within the peptide may also play a role.

To circumvent these stability issues, several strategies have been developed:

Alternative Deprotection Reagents for Fmoc Group: To prevent piperidine-accelerated Dde migration, alternative, non-nucleophilic bases can be used for Fmoc removal. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), for instance, with short reaction times (e.g., 2% DBU, 3 x 3 minutes), has been shown to effectively remove the Fmoc group while preventing Dde migration. nih.gov

Use of Sterically Hindered Analogues: The development of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, a more sterically hindered analogue of Dde, was a direct response to the migration problem. ug.edu.pl The increased steric bulk of ivDde makes it significantly less prone to nucleophilic attack and subsequent migration, offering a more stable alternative for lengthy syntheses. ug.edu.plpeptide.com

Careful Deprotection Protocols: When removing the Dde group with its standard reagent, 2% hydrazine in DMF, it is important to note that hydrazine can also cleave the N-terminal Fmoc group. peptide.com Therefore, in a typical workflow, the peptide backbone is fully assembled, and then the N-terminal Fmoc group is replaced with a Boc group prior to Dde deprotection. peptide.com This ensures that only the Dde group is removed, leaving the N-terminus protected for subsequent modifications.

The following table summarizes the stability of the Dde group under various conditions encountered during SPPS and strategies to manage potential side reactions.

| Condition / Reagent | Dde Group Stability | Potential Side Reaction | Mitigation Strategy |

|---|---|---|---|

| 20% Piperidine in DMF | Generally stable, but can promote migration. nih.gov | Dde group migration to a free primary amine (intra- or intermolecularly). nih.gov | Use DBU for Fmoc removal nih.gov; Use the more stable ivDde analogue. ug.edu.plpeptide.com |

| Neat Dimethylformamide (DMF) | Stable, but slow migration possible over extended periods. nih.gov | Slow Dde migration via direct nucleophilic attack. nih.gov | Minimize prolonged exposure; use ivDde. peptide.com |

| Trifluoroacetic Acid (TFA) | Stable. | None. | Not applicable. |

| 2% Hydrazine in DMF | Cleaved as intended. | Can also cleave N-terminal Fmoc group. peptide.com | Protect N-terminus with a Boc group before Dde removal. peptide.com |

| Peptide Aggregation | Stable, but removal can be affected. | Incomplete cleavage of the Dde group. | Utilize aggregation-disrupting solvents or synthesis conditions. |

Applications of Boc Orn Dde Oh in Diverse Peptide Research Fields

Solid-Phase Peptide Synthesis (SPPS) Strategies

In SPPS, the success of synthesizing a target peptide is highly dependent on the protecting group strategy employed. peptide.com The choice of protecting groups dictates the reaction conditions and the possibilities for on-resin modifications. peptide.com Boc-Orn(Dde)-OH is particularly valuable in strategies that require selective deprotection of a side chain while the peptide remains anchored to the solid support and the N-terminus remains protected.

The traditional Boc-SPPS strategy relies on the use of the acid-labile Boc group for temporary protection of the α-amino group and more robust, benzyl-based protecting groups (Bzl) for permanent side-chain protection. peptide.com This scheme is based on graded acid lability, where the Boc group is removed by moderate acids like trifluoroacetic acid (TFA), while side-chain groups require strong acids like hydrofluoric acid (HF) for cleavage. beilstein-journals.org

The integration of this compound introduces a true layer of orthogonality into this methodology. The Dde group is completely stable to the acidic conditions (TFA) used to remove the Boc group during each cycle of peptide chain elongation. sigmaaldrich.com This allows for the stepwise assembly of the peptide backbone without affecting the protected ornithine side chain. Once the primary sequence is complete, the Dde group can be selectively removed using a solution of 2% hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF), leaving the N-terminal Boc group and other acid-labile side-chain protecting groups intact. vwr.combachem.com This orthogonal window is critical for subsequent on-resin modifications.

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | α-Amino Group (Temporary) | Moderate Acid (e.g., 50% TFA in DCM) | Unstable to acid; Stable to hydrazine |

| 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | Side-Chain Amino Group (Orthogonal) | 2% Hydrazine in DMF | Stable to acid (TFA); Unstable to hydrazine |

| Benzyl | Bzl | Side-Chain (Permanent) | Strong Acid (e.g., HF) | Stable to moderate acid (TFA) and hydrazine |

The efficiency of the coupling reaction at each step of SPPS is paramount, as incomplete reactions lead to the formation of deletion sequences that are difficult to separate from the final product. iris-biotech.de While specific quantitative data on the coupling efficiency of this compound are not extensively detailed in the literature, its performance is governed by the same factors that affect other protected amino acids. These include the steric hindrance of the amino acid derivative, the choice of activation reagent (e.g., HBTU, HATU), the solvent, and the reaction time. google.com

Maintaining the stereochemical integrity of the chiral α-carbon is another critical challenge. Racemization can occur during the activation step, particularly with the use of certain reagents or prolonged reaction times. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to suppress this side reaction. Furthermore, the stability of the Dde group itself can be a factor. While generally robust, studies have shown that under certain basic conditions, such as those used for Fmoc-group removal in Fmoc-SPPS, the Dde group can migrate from one amino group to another within the peptide sequence. nih.gov This highlights the importance of carefully selecting reaction conditions to prevent the formation of structural impurities and maintain the integrity of the final peptide.

Integration into Boc-Chemistry Based Peptide Elongation

Design and Synthesis of Branched and Multi-Functional Peptides

The ability to create branched peptides on a solid support opens up vast possibilities for designing molecules with novel properties, such as enhanced receptor binding, improved stability, or multiple functionalities. This compound is an ideal building block for this purpose due to its orthogonal side-chain protection.

The synthesis of a branched peptide using this compound follows a clear, stepwise process. After the main peptide chain is assembled via Boc-SPPS, the peptide remains attached to the resin with its N-terminus protected by a Boc group and the ornithine side chain protected by the Dde group. The orthogonal functionalization is then achieved as follows:

Selective Deprotection: The resin-bound peptide is treated with a 2% hydrazine solution in DMF. sigmaaldrich.com This specifically cleaves the Dde group, exposing the primary amine on the ornithine side chain. The N-terminal Boc group and any other side-chain protecting groups remain unaffected.

Branch Elongation: A second peptide chain can now be assembled on the newly exposed ornithine side-chain amine. This is typically done using standard Fmoc-based SPPS, as the Boc group on the main chain's N-terminus is stable to the basic conditions (piperidine) used for Fmoc removal. peptide.com

Final Cleavage: Once the branched structure is fully assembled, all protecting groups and the resin linker are removed in a final step, typically with a strong acid like HF, to yield the purified branched peptide.

A significant application of this branching capability is the creation of peptides with dual bioactivity. By synthesizing a primary peptide sequence with one biological function and attaching a second, different bioactive sequence to the ornithine side chain, researchers can create a single molecule that targets multiple receptors or pathways. A prime example is the synthesis of di-epitopic peptides. bachem.comvulcanchem.com These molecules present two different epitopes, which can be useful for eliciting a broader immune response in vaccine development or for creating probes that can simultaneously bind to two different cellular targets. sigmaaldrich.comfishersci.com This strategy allows for the combination of distinct recognition motifs into a single, covalent structure, offering advantages in pharmacology and diagnostics.

Orthogonal Functionalization of the Ornithine Side Chain on-Resin

Construction of Cyclic Peptides via Side Chain Cyclization

Cyclic peptides are of great interest in drug discovery because their constrained conformation often leads to increased metabolic stability, enhanced receptor selectivity, and improved bioavailability compared to their linear counterparts. universiteitleiden.nl The use of this compound provides an elegant and efficient route for on-resin, head-to-side-chain cyclization.

This strategy involves synthesizing the linear peptide precursor on the solid support. researchgate.net The N-terminal amino acid is incorporated as a Boc-protected residue, and this compound is placed at the desired position within the sequence. After the full linear sequence is assembled, the on-resin cyclization is performed. First, the N-terminal Boc group is removed with TFA. Second, the ornithine side-chain Dde group is removed with hydrazine. This exposes two reactive functionalities on the resin-bound peptide: the α-amino group at the N-terminus and the δ-amino group of the ornithine side chain. An intramolecular amide bond (lactam bridge) is then formed between these two groups using a suitable coupling agent, resulting in a cyclic peptide that is still attached to the resin. The pseudo-dilution effect of the solid support favors this intramolecular reaction over intermolecular oligomerization. universiteitleiden.nl The final cyclic peptide is then cleaved from the resin and globally deprotected. This method has been applied to the synthesis of various bioactive cyclic peptides. vwr.com001chemical.com

| Step | Action | Reagents | Purpose |

|---|---|---|---|

| 1 | Linear Peptide Synthesis | Boc-Amino Acids, Coupling Agents, TFA | Assemble the linear peptide sequence on the solid support using Boc-SPPS. |

| 2 | N-Terminal Deprotection | TFA in DCM | Remove the final N-terminal Boc group to expose the α-amino group. |

| 3 | Side-Chain Deprotection | 2% Hydrazine in DMF | Selectively remove the Dde group from the Ornithine side chain to expose the δ-amino group. |

| 4 | On-Resin Cyclization | Coupling Agents (e.g., HATU, PyBOP), Base (e.g., DIPEA) in DMF | Promote intramolecular amide bond formation between the N-terminal α-amine and the Ornithine δ-amine. |

| 5 | Cleavage & Global Deprotection | Strong Acid (e.g., HF, TFMSA) with Scavengers | Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups. |

Strategies for Head-to-Side Chain and Side Chain-to-Side Chain Cyclization

This compound is instrumental in the synthesis of cyclic peptides through lactam bridge formation involving its side chain. The selective deprotection of the δ-amino group of the ornithine residue, while the peptide remains anchored to a solid support and other protecting groups are intact, is a key advantage. sigmaaldrich.com

Head-to-Side Chain Cyclization: In this strategy, the N-terminal α-amino group of a linear peptide is linked to the side-chain amino group of an ornithine residue located within the sequence. After the full linear peptide is assembled on a solid support, the N-terminal protecting group (often Fmoc, in a synthesis that would start with Fmoc-amino acids and incorporate this compound) is removed. Subsequently, the Dde group on the ornithine side chain is cleaved with 2% hydrazine in a solvent like N,N-Dimethylformamide (DMF). universiteitleiden.nl The now-free N-terminal amine and the ornithine side-chain amine can be coupled together, often using standard peptide coupling reagents, to form a cyclic structure.

Side Chain-to-Side Chain Cyclization: This approach involves creating a covalent bond between the side chains of two different amino acid residues within the peptide sequence. This compound is frequently paired with an acidic amino acid like Aspartic acid (Asp) or Glutamic acid (Glu) whose side-chain carboxyl group is protected by an orthogonal protecting group (e.g., an allyl ester or O-2-phenylisopropyl (O-2-PhiPr) ester). sigmaaldrich.com Once the linear peptide is synthesized, the protecting groups on both the ornithine side-chain amine (Dde) and the acidic residue's side-chain carboxyl group are selectively removed. The intramolecular amide bond formation then proceeds, linking the two side chains and forming a macrocycle. nih.gov This method is highly effective for constraining the peptide's conformation into a desired topology. nih.gov

Influence of Dde Deprotection on Cyclization Yields and Product Purity

Research into the synthesis of a cyclic hexapeptide antagonist, PMX205, highlighted some of these issues. In one approach, switching the ornithine side-chain protection from Boc to the more sterically demanding Dde group was explored. nih.gov After the synthesis of the linear precursor and subsequent Dde removal via hydrazinolysis, the purified linear peptide was obtained in a 25.5% yield. nih.gov In another study focused on synthesizing gramicidin (B1672133) S via an on-resin cyclization strategy, initiating the synthesis with Fmoc-Orn(Dde)-OH resulted in a notable decrease in performance, with the final cyclic product obtained at only 17% yield and 70% purity. universiteitleiden.nl

Factors that can negatively influence the outcome include:

Incomplete Deprotection: The removal of the Dde group can be slow or incomplete, especially if the ornithine residue is located near the C-terminus or within a sterically hindered or aggregated peptide sequence. sigmaaldrich.com This leads to a mixed population of protected and deprotected peptides, complicating purification and lowering the yield of the desired cyclic product.

Side Reactions: Although generally mild, hydrazine can potentially cause side reactions. It is crucial that the N-terminus of the peptide is protected (e.g., with a Boc group) during Dde cleavage, as hydrazine can also remove Fmoc groups. sigmaaldrich.com

The following table summarizes findings on how the use of Dde protection on ornithine can influence synthesis outcomes.

| Peptide/Strategy | Ornithine Protecting Group | Synthesis Outcome | Yield/Purity | Reference |

| PMX205 Precursor | Dde | Yield of HPLC purified linear peptide after hydrazinolysis. | 25.53% Yield | nih.gov |

| Gramicidin S | Dde | On-resin cyclization yield and purity when synthesis started with Fmoc-Orn(Dde)-OH. | 17% Yield, 70% Purity | universiteitleiden.nl |

Development of Synthetic Peptide Scaffolds and Chemical Biology Tools

The orthogonal nature of this compound makes it an excellent component for building complex, well-defined peptide scaffolds and tools for chemical biology. bachem.comvwr.com

Application in Multi-Antigenic Peptide (MAP) Constructs and Related Architectures

Multi-antigenic peptides (MAPs) are branched macromolecules that present multiple copies of a peptide epitope, designed to elicit a strong immune response. These structures are typically built upon a core matrix of lysine (B10760008) or ornithine residues. bachem.com this compound is highly suitable for constructing these cores.

The synthesis involves a stepwise approach. An ornithine residue can be used as the initial branching point. After coupling this compound, the α-amino Boc group is removed, and the peptide chain is extended. Then, the δ-amino Dde group is selectively removed, exposing a new site for chain elongation. By repeating this process with additional this compound residues, a dendritic, tree-like core can be constructed. The desired antigenic peptides are then synthesized onto the free amino groups of this core. This strategy allows for the creation of high-density epitope displays on a single molecular scaffold. bachem.comvwr.com

Use in Templated Assembly and Combinatorial Chemistry Libraries

This compound serves as a valuable tool for creating peptide libraries for drug discovery and for assembling peptides on a template (Template-Assembled Synthetic Proteins, or TASPs). bachem.comvwr.com In combinatorial chemistry, a core peptide sequence containing one or more this compound residues can be synthesized. Following the selective removal of the Dde groups, the exposed ornithine side chains can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates. This allows for the generation of a large library of related peptides, each with a unique side-chain modification, from a common precursor. This approach is highly efficient for structure-activity relationship (SAR) studies.

In TASP systems, a template molecule is used to hold several peptide chains in a specific three-dimensional arrangement. By incorporating this compound into the template, the ornithine side chain can be deprotected and used as an anchor point to initiate the synthesis of a peptide chain, providing precise control over the final architecture of the protein mimetic. bachem.comnih.gov

Incorporation of Unnatural Amino Acids and Structural Mimetics

The ability to selectively modify the ornithine side chain facilitates the introduction of non-proteinogenic elements, including those that can induce specific secondary structures like β-sheets, leading to the creation of foldamers.

Facilitating β-Sheet Inducers and Foldamers within Peptide Frameworks

Foldamers are non-natural oligomers that mimic the structure of proteins, adopting well-defined secondary structures. This compound is a key facilitator in this field, providing a convenient handle for attaching structure-inducing moieties. The δ-amino group of ornithine, after Dde removal, can be acylated with a custom-synthesized molecule that acts as a β-sheet promoter. nih.gov

For example, research has shown the development of an unnatural amino acid, Orn(i-PrCO-Hao), where a β-strand-mimicking amino acid (Hao) is attached to the ornithine side chain. nih.gov This modification acts as a "splint," forcing the adjacent peptide residues into a β-sheet conformation. A synthetic strategy to achieve this involves incorporating an orthogonally protected ornithine derivative into the peptide. The side chain is then deprotected on-resin, and the Hao moiety is coupled to it. This allows for the creation of β-sheet structures with minimal disruption to the native peptide sequence, which is crucial for studying protein-protein interactions or designing peptidomimetics with enhanced structural stability. nih.gov The use of this compound provides a direct and efficient route for such site-specific modifications, enabling the construction of novel peptide-based foldamers and biomaterials. nih.govcaymanchem.com

Role in Semisynthetic Approaches for Protein Modification

The orthogonally protected amino acid, this compound, serves as a critical tool in the semisynthesis of proteins, a field that merges the precision of chemical synthesis with the efficiency of biological expression systems. This approach allows for the creation of large, modified proteins that are inaccessible by total chemical synthesis or recombinant expression alone. A key strategy in this domain is Expressed Protein Ligation (EPL), which facilitates the joining of a synthetic peptide to a recombinantly expressed protein. nih.gov

EPL and related techniques rely on the chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine, resulting in the formation of a native peptide bond. nih.gov The versatility of this compound lies in the unique properties of its protecting groups. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the side-chain δ-amino group of the ornithine residue.

The Dde group is particularly valuable because it is orthogonal to both the acid-labile Boc group and the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which are mainstays of solid-phase peptide synthesis (SPPS). peptide.combachem.com This orthogonality means the Dde group can be removed selectively under mild conditions, typically with hydrazine, without disturbing the Boc or Fmoc groups or the peptide's linkage to the solid support. peptide.combachem.com This selective deprotection of the ornithine side chain opens up a site for specific modification while the rest of the peptide remains protected.

For instance, in the context of EPL, a synthetic peptide containing this compound can be assembled using SPPS. Following the synthesis, the Dde group can be selectively removed, and a non-canonical amino acid (ncAA), a reporter molecule, or another desired chemical entity can be attached to the now-free side-chain amino group of the ornithine. This modified synthetic peptide can then be ligated to a recombinant protein fragment. This strategy enables the site-specific incorporation of functionalities that are not part of the standard genetic code into large proteins. nih.govnih.gov

The ability to introduce ncAAs at specific locations is a powerful tool for probing protein structure and function. nih.gov These modifications can include fluorescent labels for imaging, photo-crosslinkers to study protein-protein interactions, or post-translational modifications that are difficult to achieve through recombinant expression alone.

A significant challenge in chemical protein synthesis is the poor solubility of some peptide segments. Here too, derivatives related to the Dde protecting group strategy find application. For example, a related linker, Fmoc-Ddae-OH, can be used to temporarily attach solubilizing peptide sequences to an insoluble peptide at a lysine residue. researchgate.net This "helping hand" improves solubility during synthesis and purification. The Ddae linker, like Dde, is cleaved by mild hydrazine treatment, allowing for its removal after the ligation steps are complete. researchgate.net

While highly effective, the use of the Dde group requires careful consideration of reaction conditions, as migration of the Dde group from one amino group to another has been reported, particularly during Fmoc removal with piperidine (B6355638). nih.gov However, with optimized protocols, this side reaction can be minimized. nih.gov

The following table summarizes research findings related to the application of Dde-protected amino acids in semisynthetic protein modification:

| Research Focus | Key Finding | Significance in Semisynthesis |

| Orthogonal Protection | The Dde group is stable to the conditions used for Boc and Fmoc removal, allowing for selective deprotection of the ornithine side chain. peptide.combachem.com | Enables site-specific modification of a synthetic peptide segment prior to ligation with a recombinant protein. |

| Expressed Protein Ligation (EPL) | EPL allows for the ligation of a synthetic peptide to a recombinant protein, creating a larger, semisynthetic protein. nih.govnih.gov | This compound can be incorporated into the synthetic peptide to introduce a site for modification. |

| Incorporation of Non-Canonical Amino Acids (ncAAs) | Semisynthetic methods provide a robust way to introduce a wide variety of ncAAs into proteins. nih.govnih.gov | The deprotected ornithine side chain serves as a chemical handle to attach ncAAs. |

| Solubility Enhancement | Dde-related linkers can be used to temporarily attach solubilizing tags to poorly soluble peptide fragments. researchgate.net | Facilitates the synthesis and handling of difficult peptide sequences required for ligation. |

| Dde Group Stability | Migration of the Dde group can occur under certain conditions, such as during Fmoc deprotection with piperidine. nih.gov | Requires careful optimization of synthetic protocols to ensure the integrity of the protecting group strategy. |

Methodological Challenges and Advanced Considerations in Utilizing Boc Orn Dde Oh

Addressing Potential Side Reactions of the Dde Group

While the Dde group provides essential orthogonality, its chemical nature is not entirely inert to all conditions encountered during peptide synthesis, leading to potential side reactions that can compromise the purity and yield of the final peptide. Problems associated with the Dde group, such as migration and premature loss, have been reported in the literature. peptide.compeptide.com These challenges necessitate careful consideration of the synthetic strategy and reaction conditions.

A significant challenge associated with the Dde group is its propensity to migrate. iris-biotech.de Research has demonstrated that an unprotected ε-amino group of a lysine (B10760008) residue can acquire a Dde protecting group from another lysine's side chain or even from an α-amino group. nih.govcapes.gov.br This migration is analogous to the potential movement of the Dde from the δ-amino group of an ornithine residue to another free amine within the peptide sequence.

This side reaction is particularly problematic during the Fmoc removal step in hybrid synthesis strategies, where piperidine (B6355638) is used. nih.govcapes.gov.br The addition of piperidine to the reaction medium can accelerate the Dde migration, likely through the formation of an unstable piperidine-Dde adduct. nih.govcapes.gov.br This scrambling of the protecting group can lead to a heterogeneous mixture of peptide products with incorrect modifications. The migration can occur as both an intramolecular and intermolecular reaction between peptide chains on the same resin bead. nih.govcapes.gov.br

To counter this issue, specific prevention strategies have been developed. One effective method is to replace piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Fmoc deprotection step. nih.govcapes.gov.br Using DBU at a concentration of 2% for short, repeated treatments (e.g., three times for three minutes) has been shown to prevent Dde migration. nih.govcapes.gov.br

Studies on Nδ-Dde Migration and Prevention Strategies

Impact of Peptide Sequence and Context on Dde Deprotection Efficiency

The efficiency of the final, intentional Dde deprotection step using hydrazine (B178648) can be significantly influenced by the local environment of the peptide chain. The primary sequence and the three-dimensional structure adopted by the resin-bound peptide can create "difficult sequences". nih.gov As a peptide chain elongates, it can form secondary structures that lead to peptide chain aggregation, rendering reaction sites less accessible. nih.gov

This on-resin aggregation is a major cause of variability in synthetic efficiency, potentially leading to the incomplete removal of protecting groups. The Dde group's removal can become extremely sluggish or incomplete if the Boc-Orn(Dde)-OH residue is located in an aggregated region of the sequence or is positioned near the C-terminus of the peptide. iris-biotech.de This steric hindrance and poor solvation prevent the hydrazine reagent from efficiently reaching the Dde group, necessitating harsher conditions or prolonged reaction times which can, in turn, introduce other side reactions.

Comparative Analysis with Alternative Ornithine Protecting Group Strategies

In response to the stability issues of Dde, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed. peptide.com The ivDde group is a sterically more hindered analogue of Dde and, as a result, is significantly more robust. peptide.comiris-biotech.deresearchgate.net It is more stable to the piperidine conditions used for Fmoc removal and is much less prone to the migration that plagues the Dde group. iris-biotech.deresearchgate.net

However, this increased stability comes at a cost. The ivDde group can be exceptionally difficult to remove, especially when located near the C-terminus or within an aggregated peptide sequence. iris-biotech.de While Dde is easier to cleave, its lack of robustness is a significant drawback. iris-biotech.de A case study comparing the scrambling behavior of lysine-protecting groups, which is analogous to ornithine protection, found that Dde showed strong scrambling, whereas the robust ivDde caused no scrambling at all. iris-biotech.de Conversely, under harsh deprotection conditions, 10% of the ivDde group could not be removed from a test peptide, while only 1% of the Dde group remained. iris-biotech.de This highlights the critical trade-off between stability during synthesis and the efficiency of final deprotection.

| Property | Dde Group | ivDde Group |

|---|---|---|

| Robustness/Stability | Less robust; partial loss noted in long sequences. iris-biotech.de | More robust; overcomes premature loss issues. peptide.compeptide.com |

| Migration Tendency (Scrambling) | Prone to migration during piperidine treatment. iris-biotech.denih.gov | Significantly less prone to migration due to steric hindrance. iris-biotech.deresearchgate.net |

| Ease of Removal | Easier to remove with hydrazine. iris-biotech.de | Can be very difficult to remove, especially in aggregated sequences or near the C-terminus. iris-biotech.de |

A key advantage of the Dde group on a Boc-protected amino acid is its utility in complex, hybrid synthetic strategies that may also employ Fmoc-protected amino acids. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. peptide.com The Boc, Fmoc, and Dde groups form a three-dimensional orthogonal system. The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), the Fmoc group is labile to base (e.g., piperidine), and the Dde group is labile to hydrazine. mdpi.com

This orthogonality allows for the on-resin, site-specific modification of the ornithine side chain. peptide.com For example, in a synthesis primarily using Fmoc/tBu chemistry, a this compound residue could be incorporated. After completion of the peptide backbone, the Dde group can be selectively removed to allow for modification, such as cyclization or labeling, while the N-terminal Fmoc and other acid-labile side-chain protecting groups (like tBu) remain intact. peptide.com

A crucial consideration is that the standard Dde deprotecting agent, hydrazine, will also remove Fmoc groups. peptide.compeptide.com Therefore, if Dde deprotection is to be performed on a resin-bound peptide that still has an N-terminal Fmoc group, the Fmoc group must first be replaced with a Boc group to prevent unwanted N-terminal deprotection. peptide.com This is typically done by removing the final Fmoc group and then treating the free amine with Boc anhydride. peptide.compeptide.com

To achieve true and complete orthogonality between Dde and Fmoc, alternative deprotection reagents have been developed. A solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP has been shown to selectively remove Dde groups without affecting Fmoc groups, simplifying synthetic workflows for complex peptide conjugates. peptide.comresearchgate.net

| Protecting Group | Acid (e.g., TFA) | Base (e.g., Piperidine) | Hydrazine (2% in DMF) | Hydroxylamine/Imidazole |

|---|---|---|---|---|

| Boc (α-amino) | Labile | Stable | Stable | Stable |

| Fmoc (α-amino) | Stable | Labile | Labile peptide.compeptide.com | Stable peptide.comresearchgate.net |

| Dde (side-chain) | Stable | Largely Stable (but can be lost/migrate) iris-biotech.de | Labile peptide.com | Labile peptide.comresearchgate.net |

Analytical and Mechanistic Investigations Pertaining to Boc Orn Dde Oh in Peptide Synthesis

Spectroscopic Methods for Characterizing Modified Peptide Intermediates and Final Products (e.g., NMR, Mass Spectrometry for structural elucidation of transformations)

To ensure the successful synthesis of a target peptide, rigorous characterization of intermediates and the final product is necessary. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for elucidating the structure of peptides at various stages of synthesis involving Boc-Orn(Dde)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed, atomic-level structural information. In peptide synthesis with this compound, NMR is used to confirm the presence of the Boc and Dde protecting groups and to verify their selective removal. For example, the tert-butyl protons of the Boc group exhibit a characteristic signal around 1.4 ppm in the ¹H NMR spectrum, while the vinyl proton of the Dde group is typically observed around 5.3-5.7 ppm. The disappearance of these signals after their respective deprotection steps provides clear evidence of a successful reaction. Two-dimensional NMR techniques, such as COSY and TOCSY, are employed to assign proton signals across the peptide backbone, confirming the amino acid sequence and the precise location of any modifications made to the ornithine side chain. uzh.ch

Mass Spectrometry (MS) is a highly sensitive technique for determining the molecular weight and sequence of peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common MS methods used for peptide analysis. MS is indispensable for verifying the mass of the peptide at each stage of the synthesis. The incorporation of a this compound residue will increase the peptide's mass by a predictable amount. Subsequent selective removal of the Dde group results in a mass decrease of approximately 194 Da. peptide.com Any further modification to the ornithine side chain will also produce a predictable mass shift that can be accurately measured. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide, providing sequencing information that confirms the location of the modified ornithine residue. nih.gov

Table 6.1.1: Spectroscopic Characterization of Peptides Containing Orn(Dde)

| Spectroscopic Technique | Stage of Analysis | Key Observables | Purpose |

|---|---|---|---|

| ¹H NMR | Protected Peptide | Signals at ~1.4 ppm (Boc group) and ~5.3-5.7 ppm (Dde vinyl proton). | To confirm the integrity of the protecting groups. |

| Dde-Deprotected Peptide | Disappearance of the Dde vinyl proton signal. | To verify the selective removal of the Dde group. | |

| Mass Spectrometry (ESI-MS, MALDI-MS) | Protected Peptide | Expected molecular weight including Boc and Dde groups. | To confirm the successful incorporation of this compound. |

| Dde-Deprotected Peptide | Mass decrease of ~194 Da. peptide.com | To verify selective Dde cleavage. | |

| Modified Peptide | Expected molecular weight corresponding to the modification. | To confirm successful side-chain modification. |

| Tandem MS (MS/MS) | Final Peptide | Fragmentation pattern confirming the amino acid sequence and modification site. nih.gov | For unambiguous structural elucidation. |

Chromatographic Techniques for Monitoring Reaction Progress and Product Heterogeneity (e.g., HPLC for assessing coupling and deprotection completeness)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are vital for monitoring reaction progress and assessing the purity of the final peptide product. The ability to separate the desired product from reactants, by-products, and incomplete sequences is critical for obtaining a highly pure peptide.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic technique used in peptide synthesis, separating molecules based on their hydrophobicity. The progress of both the coupling of this compound and the subsequent selective deprotection of the Dde group can be effectively monitored by RP-HPLC. scispace.com A successful coupling reaction will result in a new peak corresponding to the longer peptide, which will have a different retention time than its shorter precursor.

The deprotection of the Dde group is also closely monitored using RP-HPLC. The removal of the hydrophobic Dde group leads to a significant decrease in the peptide's retention time. By comparing the chromatograms before and after the deprotection reaction, the completeness of the reaction can be determined. The persistence of the starting material peak indicates an incomplete reaction, which may require longer reaction times or adjusted conditions. uci.edursc.org RP-HPLC is also essential for the purification of the final peptide, enabling the isolation of the target peptide from any impurities.

Table 6.2.1: HPLC Monitoring of a Peptide Modification Involving Dde Deprotection

| Synthesis Stage | Expected HPLC Profile | Interpretation | Action Required |

|---|---|---|---|

| Before Dde Deprotection | A single major peak with a specific retention time (t₁). | The fully protected peptide is the primary component. | Proceed with deprotection. |

| During Dde Deprotection (Incomplete) | Two major peaks with retention times t₁ (starting material) and t₂ (product), where t₂ < t₁. | The deprotection reaction is ongoing but not yet complete. | Continue the reaction and monitor. |

| After Dde Deprotection (Complete) | A single major peak with retention time t₂. The peak at t₁ is absent or significantly reduced. | The Dde group has been successfully and completely removed. | Proceed to the next step (e.g., side-chain modification). |

| After Side-Chain Modification | A new major peak with a retention time (t₃) different from t₂. | The side-chain modification has been successfully completed. | Proceed with final cleavage and purification. |

Mechanistic Studies on Dde Cleavage Pathways and Conformational Implications in Peptides

The Dde group is valued for its mild cleavage conditions, typically a 2% solution of hydrazine (B178648) in N,N-dimethylformamide (DMF). peptide.com Understanding the cleavage mechanism is key to optimizing reaction conditions and minimizing side reactions. The cleavage is initiated by a nucleophilic attack of hydrazine on a carbonyl group of the Dde ring. This is followed by an intramolecular cyclization that forms a stable pyrazolidinone derivative and liberates the deprotected amine of the ornithine side chain. The cleavage can be monitored spectrophotometrically, as the resulting indazole by-product has a strong absorbance at 290 nm. iris-biotech.de

Research has shown that prolonged exposure to hydrazine or concentrations higher than 2% can lead to undesired side reactions. peptide.com The choice of solvent can also impact the efficiency of the cleavage, with DMF being common due to its ability to swell the resin and improve reagent accessibility. uci.edu

The introduction and subsequent modification of an ornithine residue can have significant conformational effects on the peptide. The longer, more flexible side chain of ornithine can influence the peptide's secondary structure. explorationpub.comjst.go.jp Following the removal of the Dde group, the newly exposed amino group on the ornithine side chain provides a site for modifications that can introduce conformational constraints, such as the formation of a lactam bridge to create a cyclic peptide. The resulting conformational changes are often studied using techniques like circular dichroism (CD) and NMR spectroscopy to compare the structures of the linear and modified peptides. researchgate.net These studies are essential for the rational design of peptides with specific three-dimensional structures and biological functions. researchgate.netnih.gov

Future Research Directions and Emerging Applications of Boc Orn Dde Oh

Innovations in Protecting Group Chemistry for Enhanced Selectivity

The principle of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others, is central to the synthesis of complex peptides. researchgate.net The Fmoc/tBu strategy, which is dominant in solid-phase peptide synthesis (SPPS), relies on a suite of protecting groups that are stable to the base used for Nα-Fmoc removal but are cleaved by acid. aurigeneservices.com The Dde group, used in Boc-Orn(Dde)-OH, is a classic example of an orthogonal protecting group, as it is stable to both the basic conditions for Fmoc removal and the acidic conditions for Boc removal, yet it can be selectively cleaved using dilute hydrazine (B178648). bachem.com

Future research is focused on developing the next generation of protecting groups for amino acid side chains, including ornithine, to offer even greater selectivity and milder deprotection conditions. Innovations are driven by the need to synthesize increasingly complex peptide architectures, such as multi-branched peptides or those requiring multiple, distinct site-specific modifications.

Key areas of innovation include:

Development of Hyper-Orthogonal Groups: Researchers are exploring new protecting groups that can be removed under highly specific and non-invasive conditions, such as through enzymatic cleavage, photolysis, or specific metal catalysts. This would allow for multi-layered orthogonal schemes, where several side chains can be deprotected and modified sequentially on the same peptide scaffold.

Fine-Tuning Existing Groups: Modifications to the Dde group itself, such as the development of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, represent an ongoing effort to refine cleavage kinetics and stability. Future work may yield Dde analogs with altered reactivity profiles, allowing for even more precise control during synthesis.

Avoiding Problematic Reagents: While effective, hydrazine is a toxic reagent. A significant research direction is the development of protecting groups that offer the same orthogonality as Dde but can be removed with greener or less hazardous reagents.

Table 1: Comparison of Side-Chain Protecting Groups for Ornithine

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) | Fmoc, Z, Dde |

| Benzyloxycarbonyl | Z | Strong acid (HBr/AcOH), Catalytic Hydrogenation | Fmoc, Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, Boc, tBu |

| 4-Methyltrityl | Mtt | 1% TFA in DCM (mild acidolysis) | Fmoc, Boc (stronger acid needed) |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Boc, Dde, tBu |

Integration into Automated Peptide Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) has become the standard for producing peptides efficiently and with high purity. aurigeneservices.com The success of automated SPPS is heavily reliant on robust and predictable chemical protocols. This compound is well-suited for integration into these automated platforms, particularly those based on Fmoc chemistry. nih.govsemanticscholar.org Its stability during standard synthesis cycles and the ability to perform a selective on-resin deprotection of the Dde group make it a valuable tool for automated synthesis of complex peptides. vwr.com

Future developments in this area are aimed at enhancing the seamless integration of orthogonal deprotection steps into fully automated workflows:

Dedicated Fluidic Pathways: Advanced peptide synthesizers are being designed with additional solvent reservoirs and dedicated fluidic lines to handle the reagents required for orthogonal deprotection, such as the hydrazine/DMF solution for Dde removal. This minimizes the risk of cross-contamination and allows for the programming of fully autonomous synthesis runs that include site-specific modifications.

Microwave-Assisted Deprotection: The use of microwave energy to accelerate both coupling and deprotection steps is a significant trend in automated SPPS. biorxiv.org Research is underway to optimize microwave protocols for the rapid and efficient cleavage of protecting groups like Dde, which could dramatically reduce the time required for synthesizing modified peptides.

Real-Time Monitoring: The integration of real-time monitoring techniques into automated synthesizers will allow for precise tracking of both the primary peptide elongation and the orthogonal deprotection steps. For instance, monitoring the disappearance of a UV-active protecting group can confirm the completion of the cleavage reaction before proceeding to the next step.

Table 2: Hypothetical Automated SPPS Cycle for Site-Specific Modification using this compound

| Step | Action | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Nα-Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Expose amine for next coupling |

| 2 | Coupling | Fmoc-Amino Acid, Activator (e.g., HCTU), Base | Elongate peptide chain |

| ... | Repeat Steps 1-2 | ... | Synthesize main peptide backbone |

| N | Coupling of Ornithine | Fmoc-Orn(Dde)-OH , Activator, Base | Incorporate orthogonally protected Orn |

| ... | Repeat Steps 1-2 | ... | Complete C-terminal part of chain |

| X | Orthogonal Deprotection | 2% Hydrazine in DMF | Selectively expose Orn side-chain amine |

| Y | Side-Chain Modification | Fluorophore, PEG, second peptide sequence, etc. | Site-specific functionalization |

| Z | Final Cleavage | TFA-based cocktail | Cleave peptide from resin and remove other side-chain protecting groups |

Novel Applications in Material Science and Supramolecular Chemistry

The field of peptide-based materials is rapidly expanding, with applications ranging from hydrogels for tissue engineering to self-assembling nanomaterials. semanticscholar.org Ornithine-containing peptides are of particular interest in supramolecular chemistry due to their ability to participate in specific non-covalent interactions, such as hydrogen bonding, which can drive the formation of well-ordered, higher-level structures. nih.govresearchgate.net

The use of this compound provides a powerful tool for designing and fabricating novel peptide-based materials:

Programmed Self-Assembly: By incorporating this compound into a peptide sequence, the Dde group can be selectively removed post-synthesis to reveal a reactive amine. This amine can then serve as an attachment point for molecules designed to trigger or direct supramolecular assembly. For example, attaching a hydrophobic moiety could induce the formation of amphipathic peptides that self-assemble into nanofibers or vesicles in aqueous environments. acs.org

Functionalized Biomaterials: The ornithine side chain can be modified to create functional materials. For instance, conjugating chelating agents to the ornithine side chain could yield peptides capable of binding metal ions, creating new catalysts or sensor materials.

Hierarchical Structures: The ability to create branched peptides using this compound allows for the construction of complex, tree-like structures known as dendrimers. These peptide dendrimers can act as scaffolds for creating materials with a high density of surface functional groups, useful in drug delivery or as multivalent binding agents.

Table 3: Supramolecular Interactions Involving Ornithine Derivatives

| Interaction Type | Description | Potential Role in Materials |

|---|---|---|

| Hydrogen Bonding | Interactions involving the amine and carboxyl groups (O-H···O, N-H···O). frontiersin.orgnih.gov | Key driver for the formation of beta-sheets and other secondary structures that lead to nanofibers and hydrogels. |

| π-π Stacking | Stacking of aromatic rings from other residues in the peptide sequence. researchgate.net | Contributes to the stability and electronic properties of self-assembled structures. |

| C-H···π Interactions | Weak hydrogen bonds between C-H groups and aromatic systems. researchgate.net | Fine-tunes the packing and morphology of peptide assemblies. |

| Electrostatic Interactions | Attraction/repulsion between charged groups (e.g., protonated amine, deprotonated carboxyl). | Controls peptide solubility and can direct assembly in response to pH changes. |

Expanding the Scope for Bioconjugation and Chemical Probe Development

Bioconjugation—the covalent linking of two molecules, at least one of which is a biomolecule—is a cornerstone of modern biotechnology. This compound is an ideal reagent for creating precisely modified peptides for use as bioconjugates and chemical probes. snv63.runih.gov The ability to unmask a single reactive amine at a specific position within a peptide chain is the key to its utility in this context. bachem.com

Future research will likely expand the use of this compound in several cutting-edge areas:

Site-Specific Labeling: The ornithine side chain, after Dde removal, is a prime location for attaching fluorophores, biotin (B1667282) tags, or MRI contrast agents. This allows for the creation of peptide-based probes to visualize biological processes or track the localization of a peptide therapeutic in vivo.

Development of Branched and Cyclic Peptides: this compound is instrumental in synthesizing branched peptides, where a second peptide chain is grown from the ornithine side chain. nih.govuniversiteitleiden.nl This is used to create multivalent ligands that can bind to multiple targets or to construct synthetic vaccines. It is also used in head-to-side-chain cyclization to create constrained peptides with enhanced stability and bioactivity.

Activity-Based Probes (ABPs): Ornithine is a key molecule in polyamine biosynthesis, a pathway often dysregulated in diseases like cancer. rowan.edu Peptide sequences containing ornithine can be used to design probes that target enzymes in this pathway, such as ornithine decarboxylase. rowan.edu By attaching a reactive "warhead" to the ornithine side chain, researchers can create ABPs that covalently bind to the active site of a target enzyme, providing a direct readout of its activity. frontiersin.org

Enhanced Mass Spectrometry Analysis: Chemical derivatization of peptides can improve their analysis by mass spectrometry. The conversion of arginine residues to ornithine has been shown to produce more predictable and easily interpretable fragmentation patterns, a technique known as the "ornithine effect". researchgate.netnih.gov this compound can be used to synthesize ornithine-containing standards or to build peptide libraries for systematically studying these fragmentation behaviors. rsc.orgrsc.org

Table 4: Emerging Applications of this compound in Bioconjugation and Probe Design

| Application Area | Specific Use of this compound | Research Goal |

|---|---|---|

| Molecular Imaging | Site-specific attachment of fluorescent dyes or PET/SPECT chelators. | Create peptide probes for non-invasive imaging of disease markers (e.g., tumors). |

| Targeted Drug Delivery | Conjugation of cytotoxic drugs or siRNA to a cell-penetrating peptide. | Deliver a therapeutic payload specifically to diseased cells, reducing systemic toxicity. |

| Enzyme Profiling | Synthesis of activity-based probes with an ornithine recognition motif. | Identify and quantify active enzymes in complex biological samples for diagnostic purposes. frontiersin.org |

| Synthetic Immunology | Construction of branched peptides displaying multiple epitopes (MAPs). | Develop synthetic vaccines that elicit a robust and specific immune response. bachem.com |

| Peptidomimetics | Creation of side-chain-to-side-chain or head-to-side-chain cyclic peptides. universiteitleiden.nl | Generate conformationally constrained peptides with improved stability and receptor binding affinity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-Orn(Dde)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is synthesized using orthogonal protection strategies. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the δ-amino side chain. Key steps include:

- Coupling via carbodiimide-mediated activation (e.g., DCC or PyBOP) in anhydrous DCM/DMF .

- Deprotection of Boc with TFA (trifluoroacetic acid) and Dde with hydrazine (2% v/v in DMF) under mild conditions to avoid side reactions .

Q. How can this compound be characterized to confirm purity and structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy : -NMR to verify δ-amino Dde protection (peaks at δ 5.8–6.2 ppm for the cyclohexenyl group) and Boc group integrity (δ 1.4 ppm) .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>97% by area under the curve) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]: 429.5 g/mol) .

Q. What is the role of this compound in orthogonal protection strategies for peptide synthesis?

- Methodological Answer : The compound enables selective deprotection during SPPS:

- Boc is acid-labile (removed with TFA), while Dde is base-sensitive (cleaved with hydrazine). This orthogonality allows sequential side-chain modifications, such as introducing fluorescent labels or bioconjugates at the δ-position without disrupting the backbone .

- Example application: Synthesis of branched peptides for nucleic acid delivery systems (e.g., lipid nanoparticles) .

Advanced Research Questions

Q. How can researchers optimize orthogonal deprotection strategies for this compound in complex peptide architectures?

- Methodological Answer :